Ethyl 6-chloropyridazine-3-carboxylate
Overview
Description
Ethyl 6-chloropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Studies
Ethyl 6-chloropyridazine-3-carboxylate is utilized in the synthesis of various pharmacologically active compounds. For instance, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates, prepared from reactions involving substituted 3-amino-pyridazines, have been evaluated for their anti-inflammatory, analgesic, and ulcerogenic actions. These compounds were also tested for their ability to inhibit prostaglandin biosynthesis, showcasing the potential medical applications of these derivatives in treating inflammation and pain (Abignente et al., 1992).
Heterocyclic Compound Synthesis
The compound is a key precursor in synthesizing diverse heterocyclic compounds. Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a derivative, was cyclized with nucleophilic reagents to produce new derivatives of pyrazolo[3,4-c]pyridazine. These novel compounds were structurally confirmed and studied for their effects on the central nervous system (Zabska et al., 1998).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound have shown promise as corrosion inhibitors. A study on ethyl (6-methyl-3-oxopyridazin-2-yl) acetate revealed its efficiency in inhibiting mild steel corrosion in hydrochloric acid, indicating its potential use in protecting metals from corrosive environments (Ghazoui et al., 2017).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have been evaluated for their antimicrobial and anticancer activities. For instance, new heterocycles utilizing thiophene incorporated thioureido substituent as precursors demonstrated potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020). Additionally, novel thieno[2,3-c]pyridazines synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material were confirmed to possess antibacterial activities (Al-Kamali et al., 2014).
Synthesis of Functionalized Compounds
This compound is also instrumental in synthesizing functionalized compounds. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and yields, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).
Safety and Hazards
Ethyl 6-chloropyridazine-3-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
While the exact future directions for Ethyl 6-chloropyridazine-3-carboxylate are not specified in the available literature, related compounds have been used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . They have also been used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Properties
IUPAC Name |
ethyl 6-chloropyridazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVPKDEHFOXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438516 | |
Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75680-92-1 | |
Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.